

A Comprehensive Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methoxybenzofuran-2-yl)boronic acid

Cat. No.: B151833

[Get Quote](#)

(5-Methoxybenzofuran-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a methoxy-substituted benzofuran ring coupled with a reactive boronic acid moiety, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of its structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Properties

(5-Methoxybenzofuran-2-yl)boronic acid is characterized by the molecular formula C9H9BO4.^[1]^[2] The presence of both a hydrogen bond donor (the hydroxyl groups of the boronic acid) and acceptor (the oxygen atoms), along with its specific molecular weight, contributes to its utility in various chemical reactions.

Chemical Structure

The structure of (5-Methoxybenzofuran-2-yl)boronic acid consists of a central benzofuran core, with a methoxy group (-OCH₃) attached at the 5-position and a boronic acid group [-B(OH)₂] at the 2-position.

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical structure of (5-Methoxybenzofuran-2-yl)boronic acid.

Physicochemical and Identification Data

A summary of the key quantitative data for **(5-Methoxybenzofuran-2-yl)boronic acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	551001-79-7	[1] [3]
Molecular Formula	C9H9BO4	[1] [2] [4]
Molecular Weight	191.98 g/mol	[1] [4] [5]
Purity	Typically ≥95%	[1] [3]
Physical Form	Solid	[3]
Storage Temperature	Inert atmosphere, Store in freezer, under -20°C	[3] [4]
InChI	1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3	[3]
InChI Key	XLIQZZGLIJLKTF-UHFFFAOYSA-N	[3] [5]
Canonical SMILES	COc1=CC=C2OC(=CC2=C1)B(O)O	[1] [4]

Synthesis and Reactivity

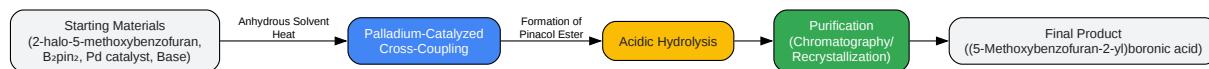
Boronic acids are stable, generally non-toxic compounds that are versatile in synthetic chemistry.^[6] The synthesis of aryl boronic acids can be achieved through several methods, including the coupling of aryl halides with diboronic acid reagents.^[6]

Experimental Protocol: Synthesis of **(5-Methoxybenzofuran-2-yl)boronic acid**

A common method for synthesizing **(5-Methoxybenzofuran-2-yl)boronic acid** involves a palladium-catalyzed cross-coupling reaction between a halogenated 5-methoxybenzofuran precursor and a diboron compound.^[5]

Materials:

- 2-bromo-5-methoxybenzofuran or 2-iodo-5-methoxybenzofuran (1.0 equiv.)
- Bis(pinacolato)diboron ($B_2\text{pin}_2$) (1.2 equiv.)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.05 equiv.)
- Potassium acetate (KOAc) (3.0 equiv.)
- Anhydrous 1,4-dioxane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Inert atmosphere setup (argon or nitrogen)


Procedure:

- To a dry round-bottom flask, add 2-bromo-5-methoxybenzofuran, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
- Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

- Add anhydrous 1,4-dioxane to the reaction mixture.
- Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting pinacol ester of the boronic acid can be hydrolyzed to the free **(5-Methoxybenzofuran-2-yl)boronic acid** using acidic conditions (e.g., aqueous HCl).
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(5-Methoxybenzofuran-2-yl)boronic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(5-Methoxybenzofuran-2-yl)boronic acid**.

Applications in Drug Development and Research

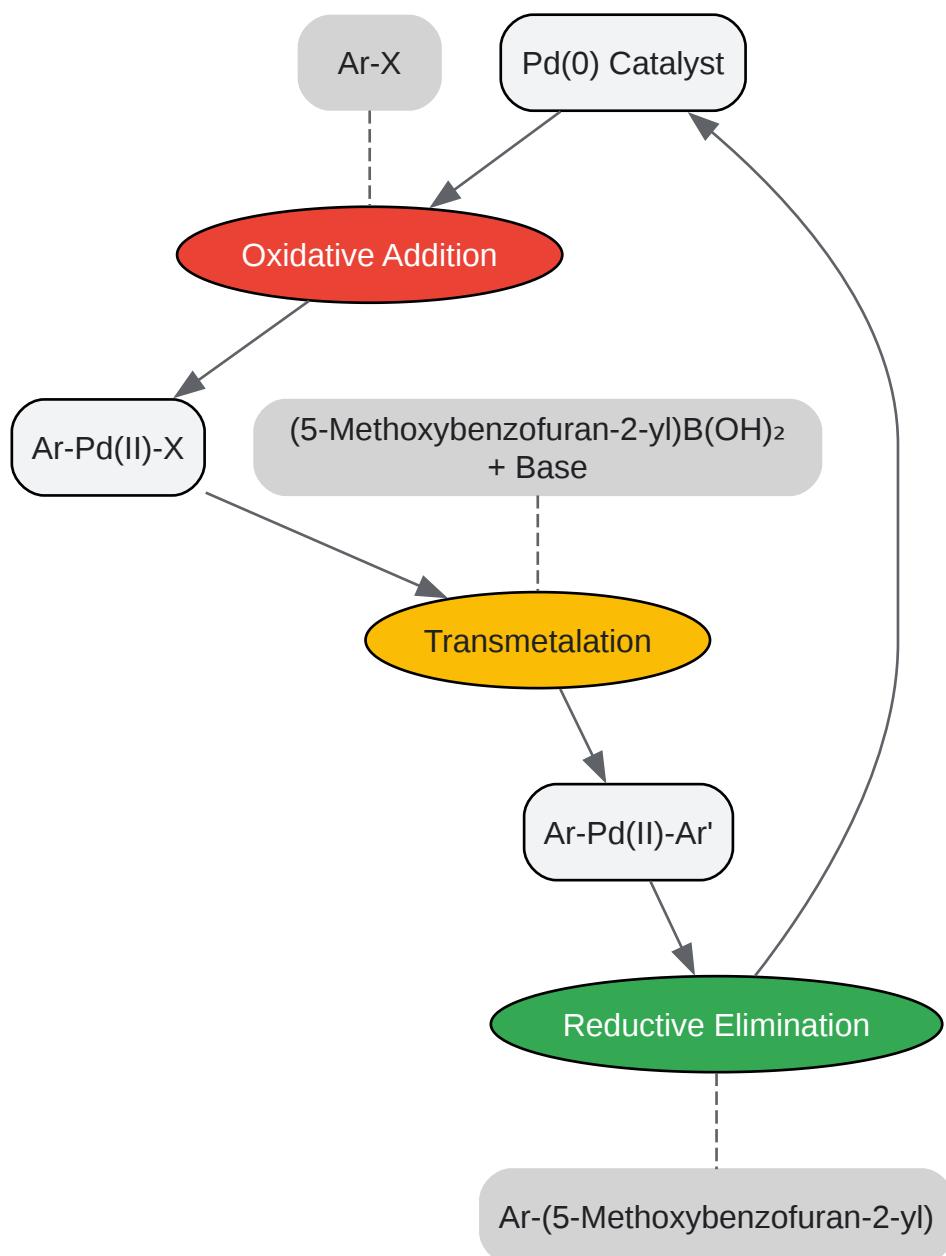
(5-Methoxybenzofuran-2-yl)boronic acid is a valuable reagent in the synthesis of various biologically active compounds.

- Tracers for Amyloid Plaques: This compound has been used in the development of radiolabeled pyridyl benzofuran derivatives for the detection of pancreatic amylin in islet amyloid model mice.[7] It is also suggested that it binds to β -amyloid, potentially disrupting the formation of amyloid fibrils associated with Alzheimer's disease.[8]
- Fertility Disorder Treatments: It serves as a reagent in the preparation of dihydropyrazoles, which act as modulators for the follicle-stimulating hormone (FSH) receptor and may be useful in treating fertility disorders.[7]
- Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][9] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of **(5-Methoxybenzofuran-2-yl)boronic acid** with an aryl halide.

Materials:


- Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
- **(5-Methoxybenzofuran-2-yl)boronic acid** (1.2 equiv.)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$) (2-5 mol%)
- Base (e.g., K_2CO_3 or Na_2CO_3) (2.0 equiv.)
- Solvent (e.g., toluene, 1,4-dioxane/water mixture)
- Round-bottom flask or reaction vial
- Reflux condenser
- Magnetic stirrer
- Inert atmosphere setup (argon or nitrogen)

Procedure:

- In a dry reaction vessel, combine the aryl halide, **(5-Methoxybenzofuran-2-yl)boronic acid**, base, and palladium catalyst.
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed solvent(s) to the reaction mixture.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(5-Methoxybenzofuran-2-yl)boronic acid is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it an essential tool for

researchers in drug discovery and materials science. The protocols and data provided in this guide offer a solid foundation for its application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-methoxybenzofuran-2-ylboronic acid – Ascendex Scientific, LLC [ascendexllc.com]
- 3. (5-Methoxybenzofuran-2-yl)boronic acid | 551001-79-7 [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
- 5. (5-Methoxybenzofuran-2-yl)boronic acid | 551001-79-7 | Benchchem [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 8. (5-Methoxybenzofuran-2-yl)boronic acid | 551001-79-7 | BXA00179 [biosynth.com]
- 9. nbinno.com [nbino.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151833#5-methoxybenzofuran-2-yl-boronic-acid-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com